molecular formula C13H21NO4 B8137401 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate

Cat. No.: B8137401
M. Wt: 255.31 g/mol
InChI Key: YOSNIWSHOXLJND-UHFFFAOYSA-N
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Description

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry as calcium channel blockers. This compound features a pyridine ring that is partially saturated, with tert-butyl and ethyl groups attached, along with two ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for higher yields and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a tool to study calcium channel function.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for compounds like 1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate often involves the inhibition of calcium channels. By binding to these channels, the compound can prevent calcium ions from entering cells, which is crucial in processes like muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine used in the treatment of hypertension.

    Nicardipine: Used to manage angina and high blood pressure.

Uniqueness

1-tert-butyl 2-ethyl 3,4-dihydropyridine-1,2(2H)-dicarboxylate may offer unique properties such as different pharmacokinetics or binding affinities compared to other dihydropyridines, making it a candidate for further research and development.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 3,4-dihydro-2H-pyridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-7-9-14(10)12(16)18-13(2,3)4/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSNIWSHOXLJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC=CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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